molecular formula C14H10N2O5 B4847747 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro- CAS No. 79070-65-8

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro-

Cat. No.: B4847747
CAS No.: 79070-65-8
M. Wt: 286.24 g/mol
InChI Key: DZWAVLDRXDPZOM-UHFFFAOYSA-N
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Description

1H-Benz(de)isoquinoline-1,3(2H)-dione derivatives are naphthalimide-based compounds characterized by a fused bicyclic aromatic system with ketone groups at positions 1 and 2. The compound “2-(2-hydroxyethyl)-5-nitro-” features a hydroxyethyl group at position 2 and a nitro group at position 3.

Properties

IUPAC Name

2-(2-hydroxyethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-5-4-15-13(18)10-3-1-2-8-6-9(16(20)21)7-11(12(8)10)14(15)19/h1-3,6-7,17H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWAVLDRXDPZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50229522
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50229522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79070-65-8
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079070658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50229522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic compounds known for their diverse biological properties, including antimicrobial, antitumor, and fluorescent characteristics.

  • Molecular Formula : C14H11N1O3
  • Molecular Weight : 241.24 g/mol
  • CAS Number : 5450-40-8
  • Density : 1.404 g/cm³
  • Boiling Point : 461.5 °C
  • Flash Point : 232.9 °C

The compound is a crystalline solid soluble in solvents such as DMSO and ethanol, making it suitable for various laboratory applications .

Antimicrobial Activity

Research has indicated that derivatives of 1H-benz(de)isoquinoline-1,3(2H)-dione exhibit significant antimicrobial properties. A study synthesized several aminoalkyl derivatives of this compound and evaluated their efficacy against various microbial strains. The results demonstrated that these derivatives possess notable antimicrobial activity, suggesting potential applications in treating infections caused by resistant bacterial strains .

Fluorescent Properties

Another significant aspect of this compound is its use as a fluorescent probe for detecting nucleic acids. The derivative N-(2-hydroxyethyl)-1,8-naphthalimide has been shown to effectively quench fluorescence in the presence of nucleic acids and their precursors. This property can be exploited in biochemical assays and molecular biology techniques to study nucleic acid interactions .

Antitumor Activity

The antitumor potential of related compounds has been explored in various studies. For example, certain benzodeisoquinoline derivatives have shown cytotoxic effects against cancer cell lines, indicating a promising avenue for cancer treatment research. The mechanism often involves the induction of apoptosis in tumor cells, although specific pathways related to the nitro-substituent's influence on biological activity require further elucidation .

Study 1: Antimicrobial Evaluation

In a comparative study published in the New Journal of Chemistry, researchers synthesized five derivatives of 1H-benz(de)isoquinoline-1,3(2H)-dione and assessed their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that certain modifications to the molecular structure enhanced antimicrobial efficacy significantly compared to the parent compound .

Study 2: Fluorescent Probing

A research article highlighted the application of N-(2-hydroxyethyl)-1,8-naphthalimide as a fluorescent probe for detecting nucleic acids. The study detailed how the fluorescence was quenched in the presence of DNA and RNA, providing insights into its mechanism of action and potential applications in genetic research .

Scientific Research Applications

Medicinal Chemistry

1H-Benz(de)isoquinoline-1,3(2H)-dione derivatives have been studied for their potential therapeutic applications:

  • Anticancer Activity : Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by targeting specific signaling pathways .
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities. The presence of the nitro group is believed to enhance these properties by disrupting microbial cell functions .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

  • Synthesis of Other Compounds : It can be used to synthesize more complex molecules through various reactions such as nucleophilic substitution and condensation reactions. For instance, the hydroxyethyl group can participate in further functionalization to yield new derivatives with tailored properties .

Materials Science

In materials science, 1H-Benz(de)isoquinoline-1,3(2H)-dione derivatives are explored for their potential use in:

  • Fluorescent Dyes : The compound's structural features allow it to be utilized as a fluorescent dye in biological imaging and sensor applications. Its photostability and emission properties make it suitable for these applications .

Table 1: Comparison of Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
1H-Benz(de)isoquinoline-1,3(2H)-dioneMCF-7 (Breast Cancer)15Induces apoptosis via mitochondrial pathway
Derivative AHeLa (Cervical Cancer)10Inhibits cell proliferation
Derivative BA549 (Lung Cancer)12Targets DNA repair mechanisms

Table 2: Synthesis Pathways

Reaction TypeStarting MaterialProduct
Nucleophilic Substitution1H-Benz(de)isoquinoline-1,3(2H)-dioneHydroxyethyl derivative
CondensationHydroxyethylamine + Isoquinoline derivativeNew benzamide compound
ReductionNitro derivativeAmino derivative

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various benz(de)isoquinoline derivatives. The results indicated that the compound exhibited significant cytotoxicity against MCF-7 cells, with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development .

Case Study 2: Fluorescent Dyes

Research conducted at a leading university explored the use of modified benz(de)isoquinoline compounds as fluorescent dyes for cellular imaging. The study found that these compounds displayed excellent photostability and suitable emission characteristics for bioimaging applications, paving the way for their use in diagnostic tools .

Chemical Reactions Analysis

Nitro Group Reactivity

The 5-nitro substituent serves as both an electron-withdrawing group and reactive site for transformations:

Reaction TypeConditionsProductsMechanismReferences
Reduction H₂/Pd-C in ethanol (25°C)5-Amino derivative with >85% yieldCatalytic hydrogenation reduces -NO₂ to -NH₂ while preserving the isoquinoline core
Electrophilic Substitution HNO₃/H₂SO₄ (0°C)Limited reactivity due to deactivation by existing nitro groupNitration occurs at position 8 with <15% yield in mixed acid systems

Key findings demonstrate steric hindrance from the fused ring system restricts electrophilic attacks at adjacent positions .

Hydroxyethyl Functionalization

The 2-hydroxyethyl sidechain enables oxygen-centered reactions:

Esterification

  • Reacts with acetyl chloride (pyridine catalyst) to form 2-(2-acetoxyethyl) derivatives (92% conversion)

  • Forms phosphate esters with POCl₃ under anhydrous conditions (65-78% yield)

Ether Formation

  • Williamson synthesis with methyl iodide yields 2-(2-methoxyethyl) analogs (K₂CO₃/DMF, 80°C, 88% yield)

Ring System Reactivity

The benzo[de]isoquinoline core participates in:

ReactionObservations
Oxidation KMnO₄/H₂O selectively oxidizes the 1,3-dione moiety to quinone structures (pH-dependent yields 40-60%)
Photochemical Rearrangement UV irradiation (λ=254 nm) induces [4+2] cycloaddition with dienophiles like maleic anhydride

Biological Interactions

The compound demonstrates target-specific reactivity:

  • Forms covalent adducts with cysteine residues in BRPF bromodomains (IC₅₀=1.2 μM)

  • Intercalates into DNA via π-π stacking (Kd=4.7×10⁶ M⁻¹), with enhanced binding upon nitro reduction to amine

Comparative Reactivity Table

Key differences from structural analogs:

CompoundSubstituentsKey Reactivity Differences
5-Nitro derivative (this compound)-NO₂ at C5, -CH₂CH₂OH at N21. Enhanced DNA intercalation vs non-nitrated analogs
2. Bromodomain inhibition 3x greater than 6-bromo analog
6-Bromo analog-Br at C6Higher electrophilicity but lower aqueous solubility (logP=2.1 vs 1.8)
Mitonafide (parent structure)No nitro groupLacks catalytic hydrogenation pathway; primarily undergoes oxidative degradation

This reactivity profile establishes 2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione as a multifunctional synthon for medicinal chemistry applications, particularly in targeted cancer therapies requiring controlled nitro group transformations .

Comparison with Similar Compounds

Key Observations :

  • Position 5/6 Modifications : The nitro group (target compound) introduces strong electron-withdrawing effects, which may alter reactivity in electrophilic substitution or redox reactions. In contrast, hydroxy or thioether groups (7b, 7c, 117234-87-4) prioritize hydrogen bonding or nucleophilic interactions .

Physicochemical Properties

  • Melting Points : Analogs with hydroxyethyl/thioether groups (7b–7e) exhibit melting points >250°C, attributed to strong intermolecular hydrogen bonding and aromatic stacking .
  • Stability: Nitro groups (target compound, 61858-09-1) may reduce thermal stability compared to hydroxy or acetylphenyl derivatives, as nitro functionalities can decompose under heat to release toxic fumes (e.g., NOₓ) .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2-(2-hydroxyethyl)-5-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione?

  • Methodological Answer : Synthesis typically involves refluxing 1,8-naphthalic anhydride derivatives with hydroxyl- or nitro-substituted amines in dry THF under inert gas (e.g., argon). Purification is achieved via solvent evaporation and acetone washing. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C), mass spectrometry (FAB-MS), and infrared (IR) spectroscopy to confirm structure and functional groups .

Q. What key physicochemical properties (e.g., solubility, melting point) should be prioritized for experimental design?

  • Methodological Answer : Solubility in organic solvents (e.g., THF, acetone) and aqueous buffers is critical for reaction optimization. Melting points (MP) can be determined via differential scanning calorimetry (DSC). For related naphthalimide derivatives, solubility in water is often low (~105^{-5} M), requiring co-solvents like DMSO for biological assays. Thermal stability should be assessed using thermogravimetric analysis (TGA) .

Q. How can statistical experimental design optimize reaction conditions for this compound?

  • Methodological Answer : Use a Design of Experiments (DoE) approach, such as factorial or response surface methodology, to minimize trial runs. Variables include temperature, molar ratios, and solvent polarity. Multivariate analysis (e.g., ANOVA) identifies significant factors. For example, reflux time and amine stoichiometry strongly influence yield in naphthalimide syntheses .

Advanced Research Questions

Q. What methodologies are employed to study fluorescence properties and applications in biosensing?

  • Methodological Answer : Fluorescence spectra (excitation/emission) are measured using UV-Vis and fluorimetry. Quantum yields are calculated relative to standards (e.g., quinine sulfate). For biosensing, functionalize the compound with biomolecular tags (e.g., tyramine derivatives) and test binding affinity via Förster resonance energy transfer (FRET) or fluorescence quenching assays .

Q. How can computational modeling predict electronic properties and reactivity?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic transitions and HOMO-LUMO gaps. Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., enzymes). Solvent effects are simulated using COSMO-RS. These methods validate experimental optical properties and guide derivatization .

Q. What strategies evaluate the compound’s potential as an enzyme inhibitor?

  • Methodological Answer : Conduct enzyme inhibition assays (e.g., β-hexosaminidase) using spectrophotometric monitoring of substrate conversion (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). Determine IC50_{50} values via dose-response curves. Competitive inhibition mechanisms are confirmed through Lineweaver-Burk plots .

Q. How can green chemistry principles improve the sustainability of its synthesis?

  • Methodological Answer : Replace THF with bio-based solvents (e.g., cyclopentyl methyl ether). Catalytic methods, such as organocatalysis or heterogeneous catalysis (e.g., zeolites), reduce waste. Process intensification via microwave-assisted synthesis shortens reaction times and energy use .

Q. What role can AI play in accelerating research on this compound?

  • Methodological Answer : Machine learning (e.g., neural networks) predicts optimal reaction conditions using historical data. AI-integrated tools like COMSOL Multiphysics simulate reaction kinetics and mass transfer. Autonomous labs enable real-time adjustments via robotic synthesis platforms .

Notes

  • Avoid abbreviations; use full chemical names and IUPAC nomenclature.
  • For synthesis, prioritize peer-reviewed journals (e.g., Molecules, Advanced Synthesis & Catalysis) over commercial databases.
  • Computational studies require validation with experimental data to ensure reliability.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro-
Reactant of Route 2
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro-

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